Bleomycin A1
Description
Structure
2D Structure
Properties
CAS No. |
58995-26-9 |
|---|---|
Molecular Formula |
C54H81N17O22S3 |
Molecular Weight |
1416.5 g/mol |
IUPAC Name |
[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[3-hydroxy-5-[[3-hydroxy-1-[2-[4-[4-(3-methylsulfinylpropylcarbamoyl)-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-1-oxobutan-2-yl]amino]-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate |
InChI |
InChI=1S/C54H81N17O22S3/c1-19-32(68-45(71-43(19)57)24(11-30(56)75)63-12-23(55)44(58)81)49(85)70-34(40(25-13-60-18-64-25)91-53-42(38(79)36(77)28(14-72)90-53)92-52-39(80)41(93-54(59)87)37(78)29(15-73)89-52)50(86)65-21(3)35(76)20(2)46(82)69-33(22(4)74)48(84)62-9-7-31-66-27(17-94-31)51-67-26(16-95-51)47(83)61-8-6-10-96(5)88/h13,16-18,20-24,28-29,33-42,52-53,63,72-74,76-80H,6-12,14-15,55H2,1-5H3,(H2,56,75)(H2,58,81)(H2,59,87)(H,60,64)(H,61,83)(H,62,84)(H,65,86)(H,69,82)(H,70,85)(H2,57,68,71) |
InChI Key |
GMYNGXLEGQPRFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCS(=O)C)O |
Origin of Product |
United States |
Chemical and Physical Properties of Bleomycin A1
Bleomycin (B88199) A1 is a water-soluble compound with a complex molecular structure. nih.gov Its physical appearance is often described as a colorless or yellowish powder. The chemical and physical properties of Bleomycin A1 are summarized in the interactive table below.
| Property | Value | Source |
| Molecular Formula | C54H81N17O22S3 | nih.gov |
| Molecular Weight | 1416.5 g/mol | nih.gov |
| IUPAC Name | [2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[3-hydroxy-5-[[3-hydroxy-1-[2-[4-[4-(3-methylsulfinylpropylcarbamoyl)-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-1-oxobutan-2-yl]amino]-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate | nih.gov |
| CAS Number | 58995-26-9 | nih.gov |
| Solubility | Very soluble in water and methanol (B129727); practically insoluble in acetone (B3395972) and ether. | nih.gov |
Biosynthesis of Bleomycin A1
The biosynthesis of Bleomycin (B88199) A1 is a complex process carried out by a hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system in Streptomyces verticillus. researchgate.netunl.edu This intricate molecular machinery assembles the peptide-polyketide backbone of the molecule.
The process involves a series of enzymatic modules, each responsible for the addition of a specific amino acid or polyketide extender unit. The biosynthesis is initiated by an NRPS module, followed by elongation with a PKS module, and further extension by additional NRPS modules. unl.eduresearchgate.net This hybrid system highlights the fascinating interplay between different biosynthetic pathways in microorganisms. The final steps in the biosynthesis involve the glycosylation of the aglycone, which is crucial for the molecule's uptake by cells. researchgate.netwikipedia.org The genes responsible for this entire process are clustered together in the bacterial genome. unl.edu
Cellular and Subcellular Responses to Bleomycin A1
Modulation of DNA Synthesis and Cell Cycle Progression (e.g., G2 and M Phases)
Bleomycin (B88199) A1's capacity to cause single- and double-strand breaks in DNA directly impacts DNA synthesis and the orderly progression of the cell cycle. oup.com In response to this genotoxic stress, cells activate intricate surveillance mechanisms, or checkpoints, to halt the cell cycle and allow for DNA repair. fmi.ch
A primary consequence of bleomycin exposure is the arrest of the cell cycle, most notably at the G2/M transition phase. nih.govembopress.orgnih.gov This G2 block prevents cells with damaged DNA from entering mitosis, a critical safeguard against the propagation of genetic errors. embopress.org Studies in normal human fibroblasts have demonstrated that bleomycin treatment leads to the accumulation of cells in the G2 phase. embopress.org This arrest is often mediated by the p53-p21 signaling pathway. DNA damage triggers the accumulation of p53, which in turn induces the expression of the cyclin-dependent kinase (Cdk) inhibitor p21. embopress.orgkoreamed.org The p21 protein then inhibits the activity of cyclin B1-Cdk1 and cyclin A-Cdk1/2 complexes, which are essential for entry into mitosis. embopress.org
In some cell types, such as certain lymphoblastoid cell lines, sensitivity to bleomycin is associated with an impaired G2/M checkpoint, allowing cells with DNA damage to proceed through the cell cycle, a phenomenon termed "damage-resistant growth". nih.gov Conversely, in other contexts, bleomycin has been shown to decrease the proportion of cells in the G0/G1 phase while increasing the populations in the S and G2/M phases in mouse alveolar epithelial cells. koreamed.org
The response to bleomycin-induced DNA damage can also vary between different phases of the cell cycle. For instance, in yeast, the activation of the checkpoint kinase Rad53p in response to bleomycin-induced double-strand breaks is more robust in the G2 phase compared to the S phase, suggesting a higher threshold for checkpoint activation during active DNA replication. fmi.ch
Induction of Cellular Apoptosis
When DNA damage is too severe to be repaired, bleomycin A1 can trigger programmed cell death, or apoptosis, thereby eliminating potentially harmful cells. This process is orchestrated through a series of highly regulated signaling pathways.
Activation of Extrinsic Apoptotic Pathways
The extrinsic apoptotic pathway is initiated by the binding of extracellular death ligands to their corresponding cell surface receptors. Research indicates that bleomycin can activate this pathway. In pulmonary endothelial cells, bleomycin has been shown to induce the expression of tumor necrosis factor (TNF) and its receptor family genes. nih.govnih.gov Furthermore, upregulation of Fas and Fas ligand (FasL) has been observed in murine models of bleomycin-induced pulmonary fibrosis, suggesting their involvement in the apoptotic process. nih.gov In some cell lines, such as mouse lung epithelial (MLE) cells, while bleomycin upregulates Fas expression, the initial apoptotic trigger appears to be independent of the Fas/FasL pathway, with Fas acting as a potential amplification mechanism. physiology.orgphysiology.orgresearchgate.netphysiology.org Studies in HepG2 hepatoma cells have also demonstrated that bleomycin treatment is accompanied by an induction of both CD95 (Fas) and CD95L mRNA. researchgate.net
Caspase Activation Cascades (e.g., Caspase-8 Activation)
A central component of the apoptotic machinery is a family of cysteine proteases known as caspases. The activation of these enzymes occurs in a hierarchical cascade. The extrinsic pathway typically involves the activation of an initiator caspase, caspase-8. physiology.org
Studies in primary pulmonary endothelial cells have revealed that bleomycin induces the activation of caspase-8 within two hours of treatment. nih.govnih.gov This activation of caspase-8 precedes the activation of downstream effector caspases, such as caspase-3 and caspase-6, which are responsible for the execution phase of apoptosis. nih.govnih.gov Interestingly, in this cell type, the activation of caspase-9, the initiator caspase of the intrinsic pathway, was not detected in the early stages of bleomycin-induced apoptosis. nih.govnih.gov Inhibition of caspase-8 has been shown to significantly reduce bleomycin-induced apoptosis, further underscoring its critical role. nih.govnih.gov In mouse lung epithelial cells, bleomycin treatment also leads to elevated caspase-8 activity. physiology.orgphysiology.orgresearchgate.netphysiology.org This activation of caspase-8 can, in turn, lead to the activation of caspase-9, suggesting a potential crosstalk between the extrinsic and intrinsic pathways. physiology.orgphysiology.orgresearchgate.netphysiology.org
Role of Intracellular Reactive Oxygen Species in Apoptosis Induction
The generation of reactive oxygen species (ROS) is a key mechanism through which bleomycin exerts its cytotoxic effects. oup.comnih.govnih.gov Bleomycin catalyzes the formation of superoxide, hydrogen peroxide, and other radicals, which can directly damage cellular components, including DNA, and trigger apoptotic signaling. nih.govnih.gov
In mouse lung epithelial cells, bleomycin exposure leads to a rapid increase in intracellular ROS levels. physiology.orgphysiology.orgresearchgate.net This oxidative stress is a primary trigger for apoptosis, preceding mitochondrial dysfunction and the activation of caspases. physiology.orgphysiology.org The inhibition of ROS with antioxidants like glutathione (B108866) has been shown to decrease bleomycin-induced apoptosis, confirming the central role of oxidative stress in this process. physiology.orgphysiology.orgresearchgate.net Furthermore, the activation of caspase-8 by bleomycin has also been shown to be dependent on ROS production. physiology.orgphysiology.org In some systems, it is proposed that ROS-induced oxidative stress directly causes apoptosis, with the Fas/FasL system acting as a secondary amplification loop rather than the initial trigger. physiology.orgresearchgate.net
Induction of Cellular Senescence
In addition to apoptosis, a sublethal dose of this compound can induce cellular senescence, a state of stable cell cycle arrest characterized by distinct morphological and biochemical changes. ersnet.orgresearchgate.net This process is considered a crucial response to DNA damage, preventing the proliferation of damaged cells.
Characterization of Senescence Phenotypes in Response to this compound
Exposure to bleomycin can induce a phenotype in various cell types that is indistinguishable from cellular senescence. ersnet.orgnih.gov This is characterized by a number of hallmark features:
Irreversible Growth Arrest: Senescent cells cease to proliferate, a state that is maintained over time. ersnet.orgnih.govresearchgate.net
Morphological Changes: Cells often become enlarged, flattened, and exhibit an increase in lysosomal mass. ersnet.orgnih.govresearchgate.netnii.ac.jp
Senescence-Associated β-galactosidase (SA-β-gal) Activity: A widely used biomarker for senescent cells is the increased activity of β-galactosidase at a suboptimal pH (pH 6.0). ersnet.orgnih.govnii.ac.jp
Overexpression of Cell Cycle Inhibitors: The induction of senescence by bleomycin is often associated with the upregulation of cell cycle inhibitors such as p21 and p16INK4a. ersnet.orgnih.govnii.ac.jp
Studies on alveolar epithelial cells (A549) and primary rat type II cells have shown that bleomycin induces a dose- and time-dependent increase in SA-β-gal activity, along with the characteristic morphological changes and overexpression of p21. ersnet.orgnih.gov Similarly, in murine lung fibroblasts, bleomycin administration leads to reduced proliferation, an enlarged and flattened morphology, increased p16INK4a expression, and elevated SA-β-gal activity. nii.ac.jp The emergence and magnitude of these senescence phenotypes can also be modulated by the stiffness of the extracellular matrix. biorxiv.org
Interactive Table: Cellular Responses to this compound
| Cellular Process | Key Molecular Events | Observed Effects | Cell Types Studied |
| Cell Cycle Progression | DNA damage, p53/p21 activation, Cdk inhibition | G2/M phase arrest | Normal human fibroblasts, Mouse alveolar epithelial cells |
| Apoptosis | Fas/FasL upregulation, Caspase-8 activation, ROS production | Programmed cell death | Pulmonary endothelial cells, Mouse lung epithelial cells, HepG2 cells |
| Cellular Senescence | Irreversible growth arrest, SA-β-gal activity, p21/p16INK4a overexpression | Stable cell cycle arrest, Morphological changes | Alveolar epithelial cells (A549), Primary rat type II cells, Murine lung fibroblasts |
Molecular Mechanisms Driving Senescence (e.g., p21 Overexpression, Genomic Instability)
Cellular senescence, a state of irreversible growth arrest, is a significant outcome of this compound treatment. This process is driven by specific molecular events triggered by the DNA damage inflicted by the compound.
Exposure to bleomycin leads to both single and double-strand DNA breaks, which are considered the primary source of its cytotoxicity. nih.gov This damage initiates a cascade of events leading to cellular senescence. A key player in this process is the p21 protein, a cyclin-dependent kinase inhibitor. Studies have shown that bleomycin treatment upregulates both the mRNA and protein levels of p21. nih.goversnet.org This overexpression of p21 is a critical step in halting the cell cycle, specifically causing a G2/M-phase arrest, which abruptly stops cell proliferation. nih.gov
The upregulation of p21 can occur through p53-dependent and independent pathways. While DNA damage often activates the p53 tumor suppressor protein, which in turn induces p21, some evidence suggests that bleomycin can also elevate p21 expression independently of p53, potentially through the NF-κB signaling pathway. nih.gov
The genomic instability caused by bleomycin-induced DNA double-strand breaks is a fundamental trigger for the senescent phenotype. nih.govresearchgate.net If this damage is not adequately repaired, it leads to a state of chronic DNA damage response, a hallmark of senescent cells. nih.govfrontiersin.org This persistent signaling contributes to the establishment and maintenance of the senescent state.
Senescent cells exhibit a characteristic morphology, including an enlarged and flattened shape and increased senescence-associated β-galactosidase (SA-β-gal) activity. nih.goversnet.org Treatment with bleomycin has been shown to induce these markers in a dose- and time-dependent manner in various cell types, including alveolar epithelial cells. ersnet.orgfrontiersin.org
Table 1: Molecular Markers of this compound-Induced Senescence
| Marker | Observation | Cellular Consequence | References |
| p21 | Upregulation of mRNA and protein levels. | Induction of cell cycle arrest at the G2/M phase. | nih.goversnet.orgfrontiersin.org |
| Genomic Instability | Induction of single and double-strand DNA breaks. | Activation of DNA damage response pathways, leading to senescence. | nih.govresearchgate.net |
| SA-β-gal | Increased activity. | A key biomarker indicating the presence of senescent cells. | nih.goversnet.orgfrontiersin.org |
Influence on Cellular Proliferation
This compound exerts a significant inhibitory effect on cellular proliferation. This is a direct consequence of the DNA damage and subsequent cell cycle arrest it induces.
In various cell lines, including mouse alveolar epithelial cells (MLE-12) and human lung adenocarcinoma cells (A549), bleomycin treatment leads to a dose-dependent decrease in cell viability and proliferation. portlandpress.comnih.gov Morphological changes, such as cell flattening and enlargement, are also observed, which are characteristic of cells undergoing growth arrest. nih.gov
The primary mechanism for this anti-proliferative effect is the induction of cell cycle arrest. As mentioned previously, the upregulation of p21 plays a crucial role in halting the cell cycle, preventing cells from proceeding through mitosis. nih.gov Studies have shown that bleomycin treatment significantly increases the population of cells in the G2/M phase of the cell cycle. nih.gov
Furthermore, in some contexts, bleomycin can indirectly inhibit proliferation by modulating the tumor microenvironment. For instance, it has been shown to inhibit the proliferation of thyroid carcinoma cells by causing M2 macrophages to repolarize into M1 macrophages, which have tumor-suppressive properties. nih.gov
Table 2: Effects of this compound on Cellular Proliferation
| Cell Line | Observation | Mechanism | References |
| MLE-12 | Decreased cell viability and proliferation. | G2/M phase cell cycle arrest. | nih.gov |
| A549 | Dose-dependent inhibition of cell growth. | Induction of cellular senescence. | ersnet.orgportlandpress.com |
| TPC-1 | Indirect inhibition of proliferation. | Repolarization of M2 to M1 macrophages. | nih.gov |
Activation and Modulation of Intracellular Signaling Pathways
This compound's cellular effects are mediated through the activation and modulation of several key intracellular signaling pathways. These pathways are central to processes like cell survival, inflammation, and fibrosis.
The PI3K/AKT pathway is a critical regulator of cell survival, growth, and proliferation. frontiersin.org Bleomycin has been shown to activate this pathway, which is implicated in the pathogenesis of bleomycin-induced pulmonary fibrosis. nih.govnih.gov
Activation of the PI3K/AKT pathway by bleomycin can promote fibroblast proliferation and collagen production. nih.gov This pathway's involvement is also linked to epithelial-mesenchymal transition (EMT), a process where epithelial cells acquire mesenchymal characteristics, contributing to fibrosis. nih.govfrontiersin.org Studies have demonstrated that inhibiting the PI3K/AKT pathway can attenuate bleomycin-induced inflammation and fibrosis. nih.gov Furthermore, the activation of Akt can induce the expression of transcription factors that promote EMT by inhibiting GSK-3β or activating NF-κB. nih.gov
The NF-κB transcription factor is a master regulator of inflammation. Bleomycin is a known activator of the NF-κB pathway. portlandpress.comphysiology.orgacbjournal.org This activation is thought to be related to the generation of reactive oxygen species (ROS) and DNA damage induced by bleomycin. physiology.org
Once activated, NF-κB translocates to the nucleus and promotes the transcription of numerous pro-inflammatory cytokine genes, such as TNF-α, IL-1β, and IL-6. physiology.orgscielo.br These cytokines play a central role in the inflammatory response and the subsequent development of fibrosis seen in bleomycin-induced lung injury. portlandpress.comphysiology.org The activation of NF-κB is a key event linking the initial cellular damage to the sustained inflammatory and fibrotic responses. acbjournal.orgresearchgate.net
The Glycogen Synthase Kinase 3 Beta (GSK3β) pathway is also modulated by bleomycin. GSK3β is a multifunctional kinase involved in various cellular processes, including apoptosis and inflammation.
Research indicates that bleomycin-induced NF-κB activation can involve the phosphorylation of GSK3β. nih.gov In some cellular contexts, active GSK3β can inhibit NF-κB activity. nih.gov The PI3K/AKT pathway can lead to the inhibition of GSK3β, which in turn can promote processes like EMT. nih.gov Furthermore, under conditions of TGFβ stimulation, a key mediator in fibrosis, the kinase GSK3β phosphorylates the E3 ligase FIEL1, which then targets the SUMO-E3 ligase PIAS4 for degradation, ultimately enhancing TGFβ signaling. rupress.org
Biosynthesis and Engineered Production of Bleomycin A1 and Its Analogues
Microbial Origin from Streptomyces verticillus
Bleomycin (B88199) A1 is a member of the bleomycin (BLM) family, a group of glycopeptide antibiotics first discovered in 1962 by Hamao Umezawa from the culture filtrates of Streptomyces verticillus. wikipedia.org This Gram-positive bacterium, specifically the strain Streptomyces verticillus ATCC15003, is the natural producer of this complex secondary metabolite. researchgate.netnih.gov Bleomycins are clinically utilized as anticancer agents, but their production relies on microbial fermentation due to their intricate structures, which are challenging to replicate through chemical synthesis. nih.goveurekalert.org The low yield from natural fermentation has driven research into the genetic and biosynthetic foundations of its production within S. verticillus. eurekalert.org
Elucidation of Biosynthetic Pathways and Gene Clusters
The biosynthesis of bleomycin is a complex process involving a hybrid of nonribosomal peptide synthesis and polyketide synthesis. researchgate.netnih.gov The complete biosynthetic gene cluster (BGC) for bleomycin in S. verticillus ATCC15003 has been cloned, sequenced, and characterized, providing a roadmap for understanding its formation. researchgate.netnih.govnih.gov
The identified blm gene cluster spans an 85-kilobase region of DNA and contains a suite of 30 distinct genes. nih.gov This genetic locus is responsible for assembling the bleomycin aglycone (the core structure without sugar moieties), attaching the sugar groups, and providing self-resistance to the producing organism. nih.gov The core of the biosynthetic machinery is a massive enzyme complex, termed the BLM megasynthetase, which functions as a hybrid Nonribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) system. nih.govresearchgate.net
The assembly line process is modular. researchgate.netunl.edu Specific NRPS and PKS modules are responsible for sequentially adding amino acid and short carboxylic acid precursors to build the hybrid peptide-polyketide backbone. unl.edu Following the assembly of the aglycone, the biosynthesis is completed by the glycosylation of this core structure. wikipedia.org Studies involving the creation of mutant strains have helped to define the boundaries of the gene cluster and confirm the function of individual genes. For example, deleting the blmD gene, which encodes a carbamoyltransferase, resulted in the accumulation of a bleomycin intermediate, confirming its role in the final steps of the pathway. nih.gov
| Gene Category | Number of Genes | Function | Reference |
|---|---|---|---|
| NRPS Genes | 10 | Encode 9 modules for nonribosomal peptide synthesis, incorporating amino acid precursors. | nih.gov |
| PKS Genes | 1 | Encodes 1 module for polyketide synthesis, incorporating short carboxylic acid precursors. | nih.gov |
| Sugar Biosynthesis Genes | 5 | Catalyze the formation and attachment of the L-gulose and 3-O-carbamoyl-D-mannose disaccharide. | nih.govnih.gov |
| Other Genes | 14 | Include genes for regulation, resistance (e.g., blmAB), and tailoring reactions. | nih.gov |
Biotechnological Approaches for Analog Production
The limitations associated with clinically used bleomycins have spurred significant efforts to generate novel analogues with improved properties. nih.govnih.gov The elucidation of the blm gene cluster has been pivotal, setting the stage for targeted genetic manipulation and combinatorial biosynthesis to produce new derivatives that are difficult or impossible to create through traditional chemical synthesis. researchgate.netnih.govnih.gov
Direct genetic manipulation of the bleomycin biosynthetic pathway in S. verticillus provides a powerful method for generating new analogues. nih.gov Although S. verticillus was historically resistant to genetic modification, the development of intergeneric conjugation methods between Escherichia coli and Streptomyces has enabled precise gene editing. nih.gov
One successful strategy is gene deletion. The creation of an in-frame deletion mutant of the blmD gene in S. verticillus led to the production of a novel intermediate, decarbamoyl-bleomycin, which lacks the carbamoyl (B1232498) group on the mannose sugar. nih.gov Another powerful technique involves the targeted amplification of the entire biosynthetic gene cluster. By creating a recombinant S. verticillus strain containing six copies of the blm cluster, researchers achieved a remarkable 9.59-fold increase in bleomycin production compared to the wild-type strain. eurekalert.org These approaches demonstrate that rational engineering of the native producer can be used to both generate novel structures and enhance the production of existing ones.
Combinatorial biosynthesis leverages the modular nature of NRPS and PKS systems to create novel hybrid compounds by mixing and matching genes and modules from different biosynthetic pathways. nih.govnih.gov This strategy has been particularly fruitful in the context of bleomycin-related antibiotics, such as tallysomycin (B1496223) (TLM) and zorbamycin (B576740) (ZBM), which share structural similarities with bleomycin but are produced by different actinomycetes (Streptoalloteichus hindustanus and Streptomyces flavoviridis, respectively). nih.govresearchgate.net
By comparing the gene clusters for BLM, TLM, and ZBM, researchers can formulate hypotheses to engineer hybrid molecules. nih.govresearchgate.net While direct genetic manipulation of S. verticillus can be challenging, the more genetically tractable S. flavoviridis has been used as a host to express engineered biosynthetic pathways. nih.govresearchgate.net This has led to the successful production of several new analogues where parts of the bleomycin structure are swapped with components from zorbamycin. nih.gov
| Analogue Name | Engineering Strategy | Producing Strain | Key Structural Change | Reference |
|---|---|---|---|---|
| Decarbamoyl-BLM | In-frame deletion of the blmD gene | S. verticillus SB5 | Lacks the carbamoyl group on the mannose sugar moiety. | nih.gov |
| BLM Z | Combinatorial biosynthesis | S. flavoviridis | Contains the terminal amine moiety from zorbamycin. | nih.gov |
| 6'-deoxy-BLM Z | Combinatorial biosynthesis | S. flavoviridis | Contains the terminal amine and disaccharide from zorbamycin. | nih.gov |
| 6'-hydroxy-ZBM | Combinatorial biosynthesis | S. flavoviridis | A zorbamycin analogue containing the bleomycin disaccharide. | nih.gov |
These biotechnological strategies provide a versatile platform for exploring the structure-activity relationships of bleomycins, offering a promising route to the development of next-generation anticancer drugs. nih.govnih.gov
Mechanisms of Cellular Resistance to Bleomycin A1
Characterization of Bleomycin (B88199) A1-Resistant Cell Lines
To investigate the mechanisms of resistance, researchers have developed and characterized various bleomycin-resistant cell lines. For instance, three bleomycin-resistant sublines were established from a human head and neck squamous cell carcinoma line (A-253). These sublines, designated C-10, D-10, and G-11, exhibited 4-, 9-, and 21-fold increases in resistance to Bleomycin A2, respectively. nih.gov Notably, these cell lines showed selective resistance to other bleomycin-class agents but not to drugs with different mechanisms of action like vincristine (B1662923) or doxorubicin, indicating specific resistance pathways. nih.gov Only the most resistant subline, G-11, showed cross-resistance to X-irradiation. nih.gov
Similarly, resistant clones of Chinese hamster ovary (CHO) cells have been isolated after mutagenesis. cambridge.org The characterization of these various cell lines reveals that multiple resistance phenotypes can emerge even from a single parental cell population, highlighting the complexity of the resistance mechanisms. nih.gov For example, the A-253 derived sublines displayed different profiles regarding drug accumulation and DNA repair rates. nih.gov Studies on these cell lines are crucial for elucidating the diverse strategies cancer cells employ to evade the cytotoxic effects of Bleomycin A1.
Intracellular Mechanisms Mediating Resistance
The intracellular environment of a cancer cell can harbor several mechanisms that confer resistance to this compound. These primarily involve the enzymatic breakdown of the drug, reduced intracellular concentration, and an enhanced ability to repair the DNA damage inflicted by the drug.
Role of Bleomycin Hydrolase Activity in Drug Inactivation
Bleomycin hydrolase (BLH) is a cysteine protease that plays a significant role in the metabolic inactivation of bleomycin. spandidos-publications.comascopubs.orgpnas.org This enzyme deaminates bleomycin to produce desamido-bleomycin, a metabolite with significantly reduced DNA-cleaving ability and cytotoxicity. pnas.org The expression levels of BLH vary among different tissues, with notably low concentrations in the lungs and skin, which are the primary sites of bleomycin-induced toxicity. oncohemakey.com
Increased BLH activity has been linked to both natural and acquired resistance to bleomycin. oncohemakey.com For example, studies on human head and neck squamous cell carcinoma A-253 resistant sublines showed a two- to threefold higher in vitro BLH activity in the more resistant D-10 and G-11 cells compared to the parental line. nih.gov Similarly, human Burkitt's lymphoma (Daudi) xenografts, which are resistant to bleomycin, metabolize the drug to a much greater extent than sensitive tumor xenografts. nih.gov Inhibition of BLH in these resistant tumors was shown to potentiate the antitumor activity of bleomycin. nih.gov However, the correlation is not always direct, and some studies suggest that while BLH is important for natural resistance, its role in acquired resistance can be inconsistent. spandidos-publications.comspandidos-publications.com
| Cell Line/Model | Key Finding | Reference |
|---|---|---|
| Human Head and Neck Squamous Cell Carcinoma (A-253) sublines D-10, G-11 | 2- to 3-fold higher in vitro BLH activity compared to parental cells. | nih.gov |
| Human Burkitt's Lymphoma (Daudi) xenografts | Resistant xenografts extensively metabolized Bleomycin A2; inhibition of BLH enhanced antitumor activity. | nih.gov |
| Human Leukemia (HL-60), HeLa, HaCaT cells | Sensitivity to bleomycin showed a linear relationship with BLH amount; high BLH in resistant HL-60 cells. | spandidos-publications.com |
| BLMH Gene SNP A1450G in Testicular Cancer Patients | The G/G genotype is associated with decreased overall survival, suggesting a role in tumor resistance to chemotherapy. | ascopubs.org |
Alterations in Cellular Uptake and Accumulation of this compound
Reduced intracellular accumulation of this compound is another critical mechanism of resistance. oncohemakey.commdpi.com As a relatively large and hydrophilic molecule, bleomycin cannot diffuse efficiently across the cell membrane and relies on transport mechanisms for entry. nih.gov A decrease in the efficiency of these uptake systems can lead to lower intracellular drug concentrations, thereby diminishing its cytotoxic potential. nih.gov
Studies have shown that some resistant cell lines exhibit significantly lower uptake of the drug. For instance, the bleomycin-resistant A-253 subline C-10 showed about half the cellular accumulation of radiolabeled Bleomycin A2 compared to the parental cell line. nih.gov This was also associated with a lower nuclear content of the drug. nih.gov The human carnitine transporter hCT2 (encoded by the SLC22A16 gene) has been identified as a key transporter for Bleomycin-A5. nih.gov Testicular cancer cells, which are highly sensitive to bleomycin, express high levels of hCT2, while resistant colon carcinoma cells show no detectable expression. nih.gov Knockdown of hCT2 in sensitive cells conferred increased resistance to the drug. nih.gov Furthermore, some cells may sequester the internalized drug in cytoplasmic vesicles, preventing it from reaching its nuclear DNA target. oncohemakey.comdcu.ie
Enhanced DNA Damage Repair Mechanisms
The primary cytotoxic action of this compound is the generation of single- and double-strand breaks in DNA. aacrjournals.orgrsc.org Consequently, an enhanced capacity to repair this damage is a major mechanism of cellular resistance. oncohemakey.comnih.gov Cells can upregulate various DNA repair pathways to counteract the effects of the drug.
The apurinic/apyrimidinic (AP) endonuclease Ape1 is a key enzyme in the base excision repair (BER) pathway, which repairs abasic sites and strand breaks caused by bleomycin. nih.gov Overproduction of Ape1 has been shown to provide significant protection against bleomycin in testicular cancer cells. aacrjournals.orgnih.gov Studies using siRNA to suppress Ape1 have demonstrated that its deficiency sensitizes cells to bleomycin, confirming its protective role. nih.gov In addition to BER, other pathways like nonhomologous end-joining, which repairs double-strand breaks, are also crucial. nih.gov Some bleomycin-resistant cell lines, such as the D-10 subline, exhibit a greater rate of DNA repair compared to their sensitive counterparts, even when initial damage is high. nih.gov Furthermore, cancer stem cells are thought to be particularly resistant due to enhanced DNA damage repair mechanisms. researchgate.net
Membrane Alterations as a Factor in Resistance
Changes in the composition and fluidity of the cell membrane can also contribute to bleomycin resistance. cambridge.orgdcu.ie These alterations can affect the cellular uptake of the drug. One study on a stably resistant clone of CHO cells suggested a membrane alteration was responsible for resistance, as the cell's response to bleomycin was potentiated by the surfactant Tween 80, which can increase membrane permeability. cambridge.org In some multidrug-resistant cell lines, changes in membrane fluidity have been observed, which may contribute to reduced drug accumulation. dcu.ie While not as extensively characterized as other mechanisms, these findings indicate that the physical properties of the plasma membrane are a contributing factor in determining a cell's sensitivity to this compound.
Genetic and Protein Determinants of Resistance
Resistance to this compound is ultimately governed by changes at the genetic and protein level. These changes can affect any of the mechanisms described above, from drug inactivation and transport to DNA repair.
A single nucleotide polymorphism (SNP) in the BLMH gene (A1450G) has been identified as a potential genetic determinant. ascopubs.org In testicular germ cell cancer patients, the G/G genotype was associated with decreased survival and a higher prevalence of refractory disease, suggesting it contributes to bleomycin resistance. ascopubs.org
Beyond BLMH, other genes and proteins are also implicated. The human carnitine transporter SLC22A16 is a key determinant of bleomycin uptake and sensitivity. nih.gov Proteins involved in DNA repair, such as Ape1, are also critical. aacrjournals.orgnih.gov Genome-wide screens in yeast have identified genes involved in plasma membrane transport, such as AGP2, as key determinants of bleomycin resistance. aacrjournals.org In C. elegans, linkage mapping identified a novel nematode-specific gene, scb-1, as being required for bleomycin resistance. andersenlab.orgnih.gov
More recently, proteomic analyses have identified other proteins that modulate the cellular response. The Major Vault Protein (MVP) was found to promote resistance to bleomycin-induced DNA damage, while the 14-3-3ε protein enhances the damage response by inhibiting MVP's activity. nih.gov Another protein, Annexin (B1180172) A2 (ANXA2), has been shown to contribute to bleomycin-induced inflammatory responses, and its inhibition can reduce these effects. portlandpress.com
| Gene/Protein | Function | Impact on Resistance | Reference |
|---|---|---|---|
| BLMH (A1450G SNP) | Bleomycin Hydrolase | G/G genotype associated with increased resistance and poorer survival in testicular cancer. | ascopubs.org |
| SLC22A16 (hCT2) | Carnitine Transporter | Mediates high-affinity uptake of bleomycin; low expression correlates with resistance. | nih.gov |
| Ape1 | DNA Repair Enzyme (Base Excision Repair) | Overexpression confers protection against bleomycin-induced DNA damage. | aacrjournals.orgnih.gov |
| scb-1 | Novel gene (in C. elegans) | Required for bleomycin resistance in the nematode model. | andersenlab.orgnih.gov |
| MVP (Major Vault Protein) | Component of vault ribonucleoprotein complex | Promotes resistance to bleomycin-induced DNA damage. | nih.gov |
| 14-3-3ε | Scaffolding/regulatory protein | Enhances DNA damage response by inhibiting MVP activity. | nih.gov |
| ANXA2 (Annexin A2) | Calcium-dependent phospholipid-binding protein | Contributes to inflammatory response; its inhibition ameliorates fibrotic response. | portlandpress.com |
These findings underscore that a variety of genetic and proteomic alterations can lead to this compound resistance, often through multiple, sometimes redundant, pathways.
Analytical Methodologies and Characterization in Bleomycin A1 Research
Chromatographic Techniques for Bleomycin (B88199) A1 Quantification and Separation
Chromatographic techniques are fundamental in the analysis of Bleomycin A1, allowing for its separation from a complex mixture of related fractions and its accurate quantification.
High-Performance Liquid Chromatography (HPLC) with Ion-Paired Reversed Phase
High-Performance Liquid Chromatography (HPLC) coupled with ion-paired reversed-phase chromatography is a widely used and effective method for the specific determination and quantification of this compound. neliti.comnih.gov This technique is particularly useful for separating the highly polar analogues of bleomycin. tandfonline.com The underlying principle of ion-paired reversed-phase HPLC involves the addition of an ion-pairing agent to the mobile phase. bitesizebio.com This agent, typically containing a hydrophobic group and a charged group, interacts with the negatively charged phosphate (B84403) groups of the bleomycin molecules and the hydrophobic stationary phase. bitesizebio.comchromatographyonline.com This interaction effectively turns the hydrophobic column polar, enabling the separation of charged analytes like this compound. bitesizebio.com
Various studies have demonstrated the successful application of this method. For instance, a sensitive HPLC method was developed using a fluorescence detector and a linear gradient, ion-paired reversed-phase procedure to assay this compound in human plasma and rat hepatocytes. neliti.comcore.ac.uk Another approach utilized a mobile phase consisting of pentane (B18724) sulphonic acid sodium buffer (pH 4.3) and methanol (B129727) in a gradient elution on a Discovery C18 column for the analysis of this compound and B2. researchgate.net The use of sodium perchlorate (B79767) as an ion-pairing reagent has also been shown to permit short analysis times and good transferability of separations across different batches of reversed-phase materials. nih.gov
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | Discovery C18 100A (250x4.6mm) researchgate.net | Waters NovaPak (3.9mm x 150mm; 5µm) oup.com | DISCOVERY C18 neliti.com |
| Mobile Phase | Pentane sulphonic acid sodium buffer (pH 4.3): methanol (gradient elution) researchgate.net | HPLC water and acetonitrile (B52724), each containing 0.1% trifluoroacetic acid (TFA) oup.com | Methanol: Buffer-1 (80:20, v/v) neliti.com |
| Flow Rate | 1.2 ml/min researchgate.net | 1.0 ml/min oup.com | Not Specified |
| Detection | UV at 254 nm researchgate.net | Photodiode array (290nm) oup.com | Not Specified |
| Linear Range (this compound) | 1-6 µg/ml researchgate.netjaptronline.comneliti.com | Not Specified | 1-6 µg/ml neliti.com |
Gradient Elution HPLC for Fraction Analysis
Gradient elution HPLC is a powerful technique for separating the various fractions of bleomycin, including this compound. oup.com Unlike isocratic elution, where the mobile phase composition remains constant, gradient elution involves changing the composition of the mobile phase during the analysis. nih.gov This allows for the effective separation of compounds with a wide range of polarities, which is characteristic of the bleomycin mixture. oup.com
Several studies have employed gradient elution HPLC for the analysis of bleomycin fractions. For example, a linear gradient of methanol has been used to separate bleomycin components. oup.com In another method, a gradient of acetonitrile in water, both containing trifluoroacetic acid, was used to separate the major bleomycin peaks within 10 minutes. oup.com The use of hydrophilic interaction chromatography (HILIC) with a gradient of acetonitrile and ammonium (B1175870) formate (B1220265) has also proven effective, offering the advantage of avoiding ion-pairing reagents which can interfere with mass spectrometry detection. tandfonline.comnih.gov
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Reference |
|---|---|---|---|
| Method 1: Reversed-Phase oup.com | |||
| 0 | 95 | 5 | oup.com |
| 5 | 80 | 20 | |
| 8 | 5 | 95 | |
| 10 | 95 | 5 | |
| Method 2: HILIC nih.gov | |||
| 0 | 95 | 5 | nih.gov |
| 2 | 50 | 50 | |
| 4 | 40 | 60 | |
| 6 | 95 | 5 |
Note: In Method 1, Mobile Phase A is water with 0.1% TFA and Mobile Phase B is acetonitrile with 0.1% TFA. In Method 2, Mobile Phase A is acetonitrile and Mobile Phase B is 10 mM ammonium formate with 0.1% formic acid.
Spectroscopic and Biophysical Methods for Interaction Studies
Spectroscopic and biophysical methods are crucial for elucidating the interaction of this compound with its biological target, DNA. These techniques provide insights into the binding mechanisms, kinetics, and structural changes that occur upon complex formation.
Absorbance Measurements for Bleomycin-DNA Binding Analysis
Absorbance spectroscopy is a straightforward and widely used method to study the binding of bleomycin to DNA. researchgate.net The interaction between bleomycin and DNA can be monitored by observing changes in the UV-Vis absorption spectrum of the drug upon addition of DNA. researchgate.net Typically, the binding of bleomycin to DNA results in a decrease in the major absorption band around 291 nm. researchgate.net
By systematically titrating a solution of bleomycin with increasing concentrations of DNA, a binding constant (K) can be determined using various models, such as the Benesi-Hildebrand, Scott, and Scatchard methods. researchgate.net These analyses can reveal different binding modes, including a non-electrostatic internal type, which may involve intercalation, and an external cooperative type, where electrostatic interactions with the phosphate backbone of DNA are dominant. researchgate.net The presence of an isosbestic point in the absorption spectra is often indicative of a 1:1 binding stoichiometry between the drug and the DNA binding site. researchgate.net
Surface Plasmon Resonance (SPR) for DNA Binding Dynamics and Kinetics
Surface Plasmon Resonance (SPR) is a powerful, label-free technique that provides real-time data on the binding dynamics and kinetics of interactions between molecules. researchgate.net In the context of this compound research, SPR is used to characterize the interaction between the drug and specific DNA sequences. acs.org This method allows for the determination of both the association (k_a) and dissociation (k_d) rate constants, from which the equilibrium dissociation constant (K_D) can be calculated.
SPR experiments have revealed that the binding of Fe(III)•BLM B2 to hairpin DNA sequences can be characterized by a 1:1 kinetic model. acs.org These studies have also shown that there can be one strong primary DNA binding site and at least one much weaker site. researchgate.net The binding affinity can be influenced by factors such as salt concentration and temperature. researchgate.net
| DNA Sequence | k_a (M⁻¹s⁻¹) | k_d (s⁻¹) | K_D (nM) | Reference |
|---|---|---|---|---|
| Hairpin DNA 7 | 1.2 x 10⁵ | 1.5 x 10⁻³ | 12.5 | acs.org |
| Hairpin DNA 12 | 1.8 x 10⁵ | 1.1 x 10⁻³ | 6.1 | |
| Hairpin DNA 13 | 1.6 x 10⁵ | 1.3 x 10⁻³ | 8.1 |
Nuclear Resonance Vibrational Spectroscopy (NRVS) for Intermediate Characterization
Nuclear Resonance Vibrational Spectroscopy (NRVS) is a synchrotron-based technique that provides detailed vibrational information about molecules containing a Mössbauer-active nucleus, such as ⁵⁷Fe. nih.gov This method is particularly valuable for characterizing the structure of iron-containing intermediates of bleomycin, such as "activated bleomycin," which is a key species in the DNA cleavage process. spring8.or.jpresearchgate.net
NRVS has been instrumental in defining the structure of activated bleomycin as a low-spin Fe(III)-hydroperoxide intermediate, (BLM)Fe(III)(η¹─OOH). pnas.org The NRVS spectrum of activated bleomycin shows a characteristic double-peak feature at 398 and 438 cm⁻¹, which arises from the mixing of the δFe─O─O bending mode with the O─Fe─Nax transaxial bends. spring8.or.jppnas.org This detailed structural information, often combined with density functional theory (DFT) calculations, helps to elucidate the reaction mechanism of DNA cleavage by bleomycin. pnas.org
Cellular and Molecular Assays for this compound Activity
The antitumor antibiotic this compound, a significant component of the clinically used bleomycin mixture, exerts its cytotoxic effects primarily through the induction of DNA damage. To elucidate the intricate cellular and molecular responses to this compound, a suite of analytical methodologies is employed. These assays are crucial for characterizing the mechanisms of action, including the induction of apoptosis, DNA strand breaks, and cellular senescence, as well as for analyzing changes in protein expression that accompany these processes.
DNA Laddering Assays for Apoptotic DNA Fragmentation
DNA laddering is a hallmark of apoptosis, characterized by the cleavage of nuclear DNA into oligonucleosomal fragments. This fragmentation can be visualized through gel electrophoresis as a distinct "ladder" pattern. In research involving bleomycin, DNA laddering assays serve as a key method to confirm that cell death is occurring via apoptosis.
For instance, studies on murine lung epithelial (MLE) cells have demonstrated a dose-dependent induction of apoptosis by bleomycin, which was confirmed using DNA laddering assays alongside other methods like Annexin (B1180172) V staining and DNA content analysis. physiology.org In these experiments, MLE cells were treated with varying concentrations of bleomycin for 24 hours. physiology.org Subsequent DNA extraction and analysis by gel electrophoresis revealed the characteristic ladder pattern, indicating apoptotic DNA fragmentation. physiology.org Similarly, in primary pulmonary artery endothelial cells, bleomycin treatment induced DNA laddering within 4 hours, confirming the onset of apoptosis. nih.gov This was further corroborated by the absence of lactate (B86563) dehydrogenase (LDH) release, a marker for necrosis, until much later time points. nih.gov
In a murine model of bleomycin-induced scleroderma, DNA fragmentation analysis of skin lesions by gel electrophoresis showed prominent laddering at 3 to 4 weeks following bleomycin treatment, directly implicating apoptosis in the pathogenesis of the condition. core.ac.uk
Table 1: Representative Findings from DNA Laddering Assays with Bleomycin
| Cell Type/Model | Bleomycin Concentration | Time Point | Observation | Reference |
| Murine Lung Epithelial (MLE) Cells | 5-1,000 mU | 24 hours | Dose-dependent increase in DNA laddering | physiology.org |
| Primary Pulmonary Artery Endothelial Cells | 4.5 mU/ml | 4 hours | Induction of DNA laddering | nih.gov |
| C3H/HeJ Mice (Scleroderma Model) | 1 mg/mL (local injection) | 3-4 weeks | Prominent DNA laddering in lesional skin | core.ac.uk |
Comet Assays for DNA Strand Breaks
The single-cell gel electrophoresis, or comet assay, is a sensitive technique for detecting DNA damage in individual cells. It can be adapted to detect single-strand breaks, double-strand breaks, and alkali-labile sites. In the context of this compound research, the comet assay is invaluable for quantifying the extent of DNA strand breaks, which are the primary lesions induced by the compound.
Both neutral and alkaline versions of the comet assay are utilized. The neutral comet assay primarily detects double-strand breaks (DSBs), while the alkaline version is sensitive to both single-strand breaks (SSBs) and DSBs. nih.gov For example, a neutral comet assay was used to show the appearance of DNA fragmentation in pulmonary endothelial cells between 4 and 16 hours after bleomycin treatment. nih.gov In studies on barley, the comet assay demonstrated a dose-dependent increase in DNA damage with bleomycin treatment, with a more pronounced effect on the induction of DSBs. researchgate.net Similarly, research on Arabidopsis plants showed that treatment with bleomycin resulted in longer DNA tails in the comet assay, indicative of increased DNA damage. researchgate.net
The alkaline comet assay has been employed to assess the genotoxic potential of bleomycin in human peripheral lymphocytes, confirming that therapeutic concentrations induce significant DNA damage. srce.hr Interestingly, some studies have highlighted the superiority of other methods, like qPCR, over the alkaline comet assay for detecting low levels of DNA damage induced by bleomycin in certain cell lines. mdpi.com
Table 2: Selected Applications of the Comet Assay in Bleomycin Research
| Organism/Cell Type | Assay Type | Key Finding | Reference |
| Pulmonary Endothelial Cells | Neutral | Detected DNA fragmentation 4-16 hours post-treatment. | nih.gov |
| Barley (Hordeum vulgare) | Alkaline & Neutral | Dose-dependent increase in DNA damage, particularly DSBs. | researchgate.net |
| Arabidopsis thaliana | Alkaline | Longer DNA tails observed in bleomycin-treated plants. | researchgate.net |
| Human Peripheral Lymphocytes | Alkaline | Significant DNA damage at therapeutic concentrations. | srce.hr |
| Escherichia coli | Neutral | Used as a positive control for inducing DSBs. | nih.gov |
Senescence-Associated β-Galactosidase Activity Assays
Cellular senescence is a state of irreversible growth arrest that can be triggered by DNA damage. A key biomarker for senescent cells is the increased activity of senescence-associated β-galactosidase (SA-β-gal) at a suboptimal pH (around 6.0). Assays for SA-β-gal activity are therefore critical for investigating whether this compound induces a senescent phenotype.
Research has shown that bleomycin can induce cellular senescence in alveolar epithelial cells (A549) and primary rat type II cells. ersnet.org This was characterized by a dose- and time-dependent increase in SA-β-gal activity, along with other markers of senescence like changes in cell morphology and overexpression of the p21 protein. ersnet.org In vivo studies in mice confirmed these findings, showing an increase in SA-β-gal activity in type II epithelial cells following intratracheal administration of bleomycin. ersnet.org
The standard method involves cytochemical staining with X-Gal, which produces a blue color in senescent cells. ersnet.orgnih.gov However, this method can be subjective and time-consuming. nih.gov Consequently, more quantitative, fluorescence-based methods using substrates like C12-FDG or DDAO-Galactoside (DDAOG) coupled with flow cytometry have been developed and applied. nih.govnih.govjove.com These methods allow for high-throughput analysis and better discrimination between cell populations with varying degrees of senescence. nih.gov To specifically detect SA-β-gal activity, inhibitors of endogenous lysosomal β-galactosidase, such as Bafilomycin A1, are often used. nih.govjove.comdojindo.com
Table 3: Methods for Detecting Bleomycin-Induced Senescence via β-Galactosidase Activity
| Method | Substrate | Detection | Key Features | Reference |
| Cytochemical Staining | X-Gal | Light Microscopy (blue precipitate) | Widely used, qualitative/semi-quantitative. | ersnet.orgnih.gov |
| Flow Cytometry | C12-FDG | Flow Cytometer (green fluorescence) | Quantitative, high-throughput, but potential overlap with autofluorescence. | nih.govnih.gov |
| Flow Cytometry | DDAOG | Flow Cytometer (far-red fluorescence) | Quantitative, high-throughput, avoids autofluorescence issues. | nih.govjove.com |
Western Blotting for Protein Expression Analysis
Western blotting is a fundamental technique used to detect and quantify specific proteins from a complex mixture, such as a cell lysate. sygnaturediscovery.com This method is indispensable in this compound research for analyzing the expression levels of proteins involved in apoptosis, DNA damage response, and fibrosis.
In studies of bleomycin-induced lung injury, western blotting has been used to analyze the expression of numerous proteins. For example, it was used to demonstrate the downregulation of Annexin A1 (AnxA1) during the fibrotic phase of bleomycin-induced lung injury in mice. nih.gov Conversely, treatment with an AnxA1-derived peptide was shown to increase AnxA1 expression. nih.gov
Western blot analysis has also been crucial in dissecting signaling pathways. For instance, it was used to show that bleomycin-induced apoptosis in pulmonary endothelial cells involves the activation of caspase-8, followed by caspases-3 and -6. nih.gov In studies on pulmonary fibrosis, western blotting revealed bleomycin-induced expression of the transcription factor Fra-1 in lung tissue. plos.org Furthermore, it was used to detect changes in the expression of mesenchymal markers like N-Cadherin and fibrotic proteins like Collagen I in response to bleomycin treatment in alveolar epithelial cells. plos.org The technique provides semi-quantitative or quantitative data, often using a reference protein like β-actin for normalization. plos.org
Table 4: Examples of Proteins Analyzed by Western Blotting in Bleomycin Studies
| Protein Analyzed | Biological Context | Key Finding | Reference |
| Annexin A1 (AnxA1) | Lung Fibrosis | Downregulated during the fibrotic phase. | nih.gov |
| Caspase-8, -3, -6 | Apoptosis | Sequential activation post-bleomycin treatment. | nih.gov |
| Fra-1 | Pulmonary Fibrosis | Expression induced by bleomycin in lung tissue. | plos.org |
| Collagen I | Fibrosis | Expression detected following bleomycin instillation. | plos.org |
| p21 | Cellular Senescence | Overexpression in bleomycin-treated alveolar epithelial cells. | ersnet.org |
Interactions of Bleomycin A1 with Other Biomolecules and Modulatory Agents
Cooperative and Antagonistic Interactions with Other DNA-Binding Agents (e.g., Actinomycin (B1170597) D)
The interaction of Bleomycin (B88199) A1 with DNA can be influenced by the presence of other molecules that also bind to DNA. These interactions can be either cooperative, enhancing the DNA-cleaving activity of bleomycin, or antagonistic, inhibiting it.
Actinomycin D, another DNA-intercalating antibiotic, demonstrates a complex interaction with Bleomycin A1. sketchy.comresearchgate.netatdbio.com Research has shown that intercalating agents like actinomycin D can alter the nucleotide sequence-specific mode of DNA breakage by the iron-bleomycin complex. nih.gov Specifically, in the presence of actinomycin D, the preferred sites of DNA cleavage by bleomycin are shifted from G-C sequences to G-A and G-T sequences. nih.gov This alteration suggests that the binding of actinomycin D to DNA modifies the DNA conformation, thereby influencing where bleomycin can bind and exert its strand-scission activity. While both are cytotoxic antibiotics that interfere with DNA synthesis, their mechanisms differ; bleomycin generates free radicals to cleave DNA, whereas actinomycin D intercalates into the DNA, blocking transcription. sketchy.comresearchgate.net The simultaneous presence of both agents can lead to altered patterns of DNA damage compared to either agent alone. researchgate.net
Other DNA-binding agents also modulate this compound activity. For instance, the intercalator ethidium (B1194527) bromide has been shown to alter the sequence specificity of bleomycin-induced DNA cleavage, with a marked preference for the G-T sequence in its presence. nih.gov Distamycin A, a minor groove binder, masks the cleavage at G-T and G-A sequences, leading to a higher specificity for G-C sequences. nih.gov These findings underscore the principle that the interaction of this compound with DNA is not static but is dynamically influenced by the local DNA structure and the presence of other bound molecules.
Protein Interactions and Their Regulatory Roles
The cellular effects of this compound are not solely dictated by its direct interaction with DNA. A host of proteins interact with bleomycin or are involved in the cellular pathways that respond to bleomycin-induced damage. These protein interactions play crucial regulatory roles in determining the ultimate cellular fate, be it apoptosis, senescence, or survival.
Annexin (B1180172) A1 (AnxA1) in Counter-Regulation of Bleomycin-Induced Cellular Responses
Annexin A1 (AnxA1) is a protein with anti-inflammatory properties that has been shown to play a significant counter-regulatory role in bleomycin-induced cellular responses, particularly in the context of lung injury. researchgate.netresearchgate.netnih.gov Studies using AnxA1 null mice have demonstrated that the absence of this protein exacerbates both the inflammatory and fibrotic phases of bleomycin-induced lung injury. researchgate.netnih.gov
In wild-type mice, bleomycin administration leads to a regulated expression of the Anxa1 gene, with an initial upregulation in epithelial cells and infiltrating granulocytes, followed by increased protein levels in alveolar macrophages. researchgate.netnih.gov In contrast, AnxA1 null mice exhibit increased inflammation and more severe fibrosis, as indicated by higher hydroxyproline (B1673980) deposition in the lungs. researchgate.netnih.gov This is accompanied by elevated levels of pro-inflammatory and pro-fibrotic cytokines such as TGF-β1, IFN-γ, and TNF-α. nih.gov
Furthermore, the administration of an AnxA1 peptido-mimetic has been shown to ameliorate both inflammation and fibrosis in wild-type animals, whether given prophylactically or therapeutically. researchgate.netnih.gov These findings collectively indicate that endogenous AnxA1 functions as a crucial negative regulator of bleomycin-induced lung pathology. researchgate.netnih.govbvsalud.org Another member of the annexin family, Annexin A2 (ANXA2), has also been implicated in the cellular response to bleomycin, where it can translocate to the cell surface and mediate inflammatory responses. portlandpress.com
Caveolin-1 Involvement in this compound-Induced Apoptosis and Senescence
Caveolin-1 (Cav-1), the primary structural protein of caveolae, is deeply involved in regulating the cellular response to this compound, particularly in the induction of apoptosis and senescence. physiology.orgresearchgate.netnih.gov Bleomycin treatment has been shown to upregulate Cav-1 expression. physiology.orgnih.gov This upregulation of Cav-1 is associated with the induction of both apoptosis and a senescence-like phenotype in lung cells. nih.govnih.gov
In the context of bleomycin-induced lung injury, Cav-1 appears to play a more significant role in promoting growth arrest and senescence in epithelial cells rather than apoptosis. physiology.org Studies have shown that reducing Cav-1 expression can restore DNA synthesis and allow senescent cells to re-enter the cell cycle. physiology.org Furthermore, the downregulation of Cav-1 has been observed to affect bleomycin-induced cell cycle arrest and subsequent cellular senescence, which is driven by the p53 and p21 pathways. nih.gov
Interestingly, the role of Cav-1 can be cell-type specific and context-dependent. While it promotes senescence in lung epithelial cells, it can have anti-fibrotic effects by inducing apoptosis in fibroblasts. physiology.orgnih.gov Cav-1 deficiency in mice has been shown to protect against bleomycin-induced lung fibrosis, an effect correlated with decreased cellular senescence. nih.gov This protective effect is associated with a reduction in the production of senescence-associated secretory phenotype (SASP) components like MMP-2 and MMP-9. nih.gov
Surfactant Protein A (SP-A) Variants and Cytokine Production in Response to this compound
Surfactant Protein A (SP-A), a component of the lung's innate defense system, modulates the inflammatory response to this compound, and this modulation can be influenced by genetic variants of SP-A. nih.govfrontiersin.orgatsjournals.org Human SP-A is encoded by two genes, SP-A1 and SP-A2, with several known alleles for each. nih.gov
Research has demonstrated that different SP-A genetic variants exhibit varied abilities to modulate cytokine production in the presence of bleomycin. nih.gov Specifically, in vitro studies using the human monocytic cell line THP-1 have shown that SP-A2 variants (1A, 1A0) induce significantly higher levels of the pro-inflammatory cytokines TNF-α and IL-8 compared to SP-A1 variants (6A2, 6A4) when combined with bleomycin. nih.govphysiology.org This suggests that an individual's genetic makeup regarding SP-A could influence their susceptibility to bleomycin-induced pulmonary complications. nih.gov
Furthermore, the function of SP-A can be affected by environmental factors. For example, ozone-induced oxidation of SP-A variants can alter their ability to stimulate cytokine production in the presence of bleomycin. nih.gov These findings highlight the complex interplay between genetic predisposition (SP-A variants), environmental exposures, and the cellular response to this compound. nih.govasm.org
Eph-A2 Receptor and Ephrin-A1 Ligand in Cellular Signaling
The Eph-A2 receptor tyrosine kinase and its ligand, ephrin-A1, are key players in cellular signaling pathways that are activated in response to bleomycin-induced injury. aacrjournals.orgscholaris.ca Both EphA2 and ephrin-A1 are upregulated in the lung following bleomycin administration. scholaris.ca
The interaction between EphA2 and ephrin-A1 has been implicated in mediating inflammatory responses and changes in vascular permeability associated with lung injury. nih.gov Studies in EphA2 knockout mice have revealed that these animals exhibit reduced vascular permeability, decreased immune cell infiltration, and lower production of chemokines in a bleomycin-induced lung injury model. aacrjournals.org This suggests that EphA2 signaling promotes the inflammatory cascade initiated by bleomycin.
Mechanistically, the stimulation of EphA2 by ephrin-A1 can lead to the activation of the NF-κB pathway, a central regulator of inflammation, resulting in the increased expression of chemokines. nih.gov The EphA2/ephrin-A1 signaling axis, therefore, represents a critical component of the cellular machinery that orchestrates the inflammatory response to this compound-induced tissue damage. aacrjournals.org
Influence of Modulators on this compound-Induced Cellular Pathways (e.g., Hyperoside (B192233) effects on PI3K/AKT)
The cellular pathways triggered by this compound can be influenced by various modulatory compounds. One such modulator is hyperoside, a flavonoid glycoside that has demonstrated protective effects against bleomycin-induced pulmonary fibrosis. nih.govresearchgate.net
Hyperoside has been shown to attenuate the development of pulmonary fibrosis by inhibiting oxidative stress, inflammation, and the epithelial-mesenchymal transition (EMT) in the lungs of mice treated with bleomycin. nih.gov A key mechanism underlying these protective effects is the modulation of the PI3K/AKT signaling pathway. nih.govmdpi.comresearchgate.net
Bleomycin is known to activate the AKT/GSK3β pathway, which is involved in EMT. nih.gov Research indicates that hyperoside can inhibit this pathway. nih.govmdpi.com By doing so, hyperoside may prevent the transition of epithelial cells into mesenchymal cells, a critical process in the development of fibrosis. nih.gov The ability of hyperoside to modulate the PI3K/AKT pathway highlights the potential for therapeutic intervention to mitigate the adverse effects of this compound by targeting the downstream signaling cascades it activates. nih.govresearchgate.netmdpi.com
| Compound/Protein | Interaction with this compound | Effect on Cellular Response |
| Actinomycin D | Alters sequence specificity of DNA cleavage | Shifts preferred cleavage sites from G-C to G-A and G-T sequences nih.gov |
| Annexin A1 (AnxA1) | Counter-regulates inflammatory and fibrotic responses | Ameliorates inflammation and fibrosis; its absence exacerbates these responses researchgate.netnih.gov |
| Caveolin-1 (Cav-1) | Upregulated by bleomycin; involved in apoptosis and senescence | Promotes growth arrest and senescence in epithelial cells; has anti-fibrotic effects by inducing fibroblast apoptosis physiology.orgnih.govnih.gov |
| Surfactant Protein A (SP-A) | Modulates cytokine production | SP-A2 variants induce higher levels of TNF-α and IL-8 than SP-A1 variants nih.govphysiology.org |
| Eph-A2 Receptor/Ephrin-A1 | Upregulated by bleomycin; mediates inflammatory signaling | Promotes vascular permeability, immune cell infiltration, and chemokine production aacrjournals.orgnih.gov |
| Hyperoside | Modulates PI3K/AKT pathway | Attenuates pulmonary fibrosis by inhibiting oxidative stress, inflammation, and EMT nih.govresearchgate.netmdpi.com |
Q & A
Q. Methodology :
- Autophagy inhibition : Use Bafilomycin A1 (100 nM) to block autophagosome-lysosome fusion or ATG7-knockout models to disable autophagy machinery.
- Rescue experiments : Apply Rapamycin (20 nM) to reactivate autophagy or NAC (5 mM) to scavenge ROS.
- Outcome metrics : Compare senescence markers (SA-β-gal, p21) and autophagy flux (LC3-II/p62 ratios) across conditions. Enhanced senescence in autophagy-inhibited models confirms pathway dependence .
[Advanced] How should contradictory data from studies using different autophagy modulators with this compound be resolved?
Q. Key considerations :
- Assay validation : Use orthogonal methods (e.g., Western blot for LC3-II, TEM for autophagosomes) to confirm autophagy status.
- Context dependency : Cell type-specific responses (e.g., epithelial vs. immune cells) may explain discrepancies.
- Temporal analysis : Monitor treatment duration; prolonged Bleomycin exposure may shift outcomes from senescence to apoptosis.
- Statistical rigor : Power analysis and replication across ≥3 independent experiments mitigate variability .
[Basic] What literature review strategies ensure comprehensive coverage of this compound research?
- Database selection : Prioritize PubMed/MEDLINE and Scopus, using search terms like "this compound AND (senescence OR autophagy)" with Boolean operators.
- Exclusion criteria : Omit non-peer-reviewed sources (e.g., ) and focus on high-impact journals.
- Citation tracking : Use tools like Web of Science to identify seminal papers and recent reviews .
[Advanced] How can reproducibility in this compound experiments be ensured across cellular models?
Q. Best practices :
- Protocol standardization : Document exact Bleomycin stock preparation (e.g., solvent, storage conditions).
- Cell line authentication : Use STR profiling to avoid cross-contamination.
- Positive controls : Include known senescence inducers (e.g., Doxorubicin) and validate with multiple markers (e.g., SASP cytokine array).
- Data transparency : Share raw data and analysis pipelines via repositories like Figshare .
[Advanced] What experimental design principles apply to studying this compound’s long-term effects in in vivo fibrosis models?
Q. Design framework :
- Animal model selection : Use C57BL/6 mice for lung fibrosis studies, with intratracheal Bleomycin administration (1–2 U/kg).
- Endpoint optimization : Assess fibrosis via hydroxyproline content (collagen deposition) and histopathology (Masson’s trichrome) at 21 days post-treatment.
- Intervention timing : Pre-treat with Rapamycin/NAC to evaluate prophylactic vs. therapeutic efficacy .
[Basic] What controls are essential when assessing this compound’s effects in cellular assays?
- Vehicle controls : Account for solvent effects (e.g., PBS or DMSO).
- Untreated controls : Establish baseline senescence rates.
- Technical controls : Include wells without cells to rule out assay artifacts (e.g., false-positive β-gal staining).
- Biological replicates : Use ≥3 independent cultures to ensure robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
